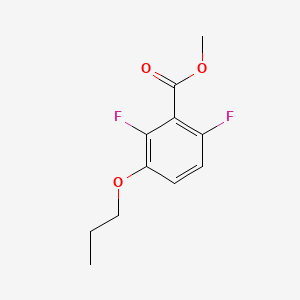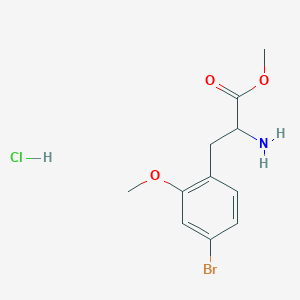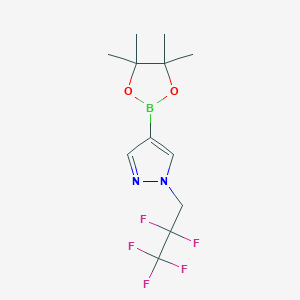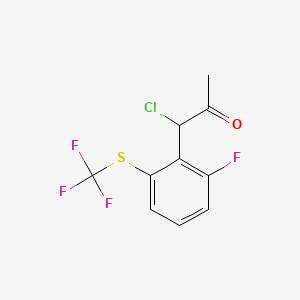
(S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid is a chiral amino acid derivative with a unique structure that includes an imidazole ring substituted with a 2-chlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and the imidazole derivative.
Formation of the Amino Acid Backbone:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput screening for optimal reaction conditions, and continuous flow chemistry techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the 2-chlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Benzyl derivatives.
Substitution: Amides or secondary amines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: It may be used in the synthesis of complex organic molecules, serving as a building block in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the amino acid backbone allows for incorporation into peptides or proteins, potentially altering their function.
Comparación Con Compuestos Similares
Histidine: An amino acid with an imidazole side chain, but without the 2-chlorobenzyl substitution.
Clonidine: A compound with an imidazole ring and a chlorinated aromatic ring, used as a medication for hypertension.
Uniqueness: (S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid is unique due to the presence of both the 2-chlorobenzyl group and the chiral amino acid backbone, which confer distinct chemical properties and potential biological activities not found in similar compounds.
Propiedades
Fórmula molecular |
C13H14ClN3O2 |
|---|---|
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[5-[(2-chlorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H14ClN3O2/c14-9-4-2-1-3-8(9)5-11-12(17-7-16-11)6-10(15)13(18)19/h1-4,7,10H,5-6,15H2,(H,16,17)(H,18,19)/t10-/m0/s1 |
Clave InChI |
KZKFZCXPUNYIRZ-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CC2=C(N=CN2)C[C@@H](C(=O)O)N)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CC2=C(N=CN2)CC(C(=O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


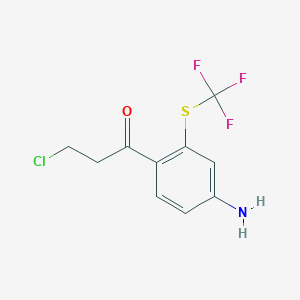
![Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate](/img/structure/B14042962.png)
![(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B14042964.png)
![(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one](/img/structure/B14042971.png)

